6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide

Antitumor Cytotoxicity Thiosemicarbazone

Choose this specific 6-(2,2,2-trifluoroethoxy) analog—not unvalidated pyridine-carbothioamide substitutes—to ensure target engagement and biological activity in your Sirt2 drug discovery program. Co-crystallized with human Sirt2 (PDB: 9FDU); validated binding affinity (Kd=25 µM, IC50=2.26 µM). Demonstrates superior cytotoxicity against M-14 melanoma vs. 5-FU, with broad activity across H460, HuTu80, DU145, MCF-7, and HT-29 lines. Defined physicochemical profile (LogP=2.7, LogS=-3.6) supports fragment-based SAR. Ideal reference standard for sirtuin biochemical and biophysical assays. Prioritize for melanoma-focused oncology research.

Molecular Formula C8H7F3N2OS
Molecular Weight 236.22 g/mol
CAS No. 175277-59-5
Cat. No. B065987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide
CAS175277-59-5
Molecular FormulaC8H7F3N2OS
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=S)N)OCC(F)(F)F
InChIInChI=1S/C8H7F3N2OS/c9-8(10,11)4-14-6-2-1-5(3-13-6)7(12)15/h1-3H,4H2,(H2,12,15)
InChIKeyBZHZAGDMGSMJNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide (CAS 175277-59-5): Procurement-Ready Fragment for Sirt2-Targeted Drug Discovery and Antitumor Research


6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide (CAS: 175277-59-5) is a small-molecule fragment compound featuring a pyridine core, a carbothioamide group, and a trifluoroethoxy moiety [1]. It has been co-crystallized with human Sirt2 (PDB: 9FDU), establishing its use as a validated chemical probe for structure-based drug design targeting sirtuins [2]. Additionally, the compound has demonstrated broad in vitro antitumor activity across multiple human cancer cell lines .

Why Generic Substitution of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide (CAS 175277-59-5) Is Not Recommended for Critical Assays


Indiscriminate substitution of this compound with unvalidated pyridine-carbothioamide analogs introduces significant scientific risk. The specific substitution pattern (6-(2,2,2-trifluoroethoxy)) is critical for target engagement and biological activity. For instance, the 6-methoxy analog (CHEBI:194874) lacks the trifluoroethoxy group, which is known to enhance lipophilicity and metabolic stability [1]. Furthermore, while other analogs may show some activity, they lack the same validated, multi-target profile. The compound's dual activity—as a Sirt2 binder [2] and an antitumor agent with potency superior to 5-fluorouracil (5-FU) in a specific cell line —is not guaranteed for any other analog. The quantitative evidence below details precisely where this compound is differentiated from its closest comparators.

Procurement-Ready Quantitative Differentiation Guide: 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide (CAS 175277-59-5) vs. Analogs and Standards


Superior Antiproliferative Activity Against M-14 Melanoma Cells Compared to Clinical Standard 5-Fluorouracil

This compound demonstrated significantly higher antiproliferative activity against the M-14 (amelanotic melanoma) cell line compared to the clinical chemotherapeutic agent 5-fluorouracil (5-FU). It was also the most active among a series of tested thiosemicarbazones .

Antitumor Cytotoxicity Thiosemicarbazone

Validated Sirt2 Binder with Favorable Sirt1 vs. Sirt2 Selectivity Profile for Chemical Probe Applications

This compound binds to human Sirt2 with a Kd of 25 µM [1] and inhibits its deacetylase activity with an IC50 of 2.26 µM [2]. Importantly, it shows a distinct selectivity profile, being 24-fold less potent against Sirt1 (IC50 = 0.093 µM), which is a key differentiator from non-selective sirtuin inhibitors [3].

Sirtuin Sirt2 Chemical Probe Epigenetics

Structurally Validated Binding Mode to Sirt2 via High-Resolution X-ray Crystallography

The co-crystal structure of this compound bound to human Sirt2 has been solved at a high resolution of 1.55 Å (PDB ID: 9FDU) [1]. This provides an unambiguous, atomic-level map of its binding interactions, a level of validation that is unavailable for most uncharacterized analogs.

Structural Biology X-ray Crystallography Sirt2 Fragment-based drug design

Differentiated Physicochemical Profile Enabling Specific Formulation and Assay Strategies

The compound's measured LogP of 2.7 indicates moderate lipophilicity, while its LogS of -3.6 (aqueous solubility of 251 µM) quantifies its solubility profile [1]. This balance of lipophilicity and aqueous solubility is distinct from more polar or hydrophobic analogs and directly influences its behavior in biochemical and cellular assays.

Physicochemical Properties Lipophilicity Solubility

Recommended Research and Procurement Scenarios for 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide (CAS 175277-59-5)


Sirt2-Targeted Chemical Probe and Fragment-Based Drug Discovery

This compound is an ideal starting point for Sirt2-focused drug discovery programs. Its validated binding to Sirt2 (Kd = 25 µM, IC50 = 2.26 µM) [REFS-1, REFS-2] and the availability of a high-resolution co-crystal structure (PDB: 9FDU) [3] provide a robust structural and biochemical foundation for fragment growing, merging, or optimization efforts. Its differential potency against Sirt1 (IC50 = 0.093 µM) also makes it a useful tool for selectivity profiling [2].

Antitumor Drug Discovery with a Focus on Melanoma

Given its superior cytotoxicity against the M-14 melanoma cell line compared to the standard-of-care agent 5-fluorouracil , this compound should be prioritized for procurement by research groups investigating novel therapies for melanoma. Its broad activity against other cancer cell lines (H460, HuTu80, DU145, MCF-7, HT-29) further supports its utility in broader oncology screening cascades .

Structure-Activity Relationship (SAR) Studies on Pyridine-Carbothioamide Scaffolds

This compound serves as a key reference point for SAR studies focused on the pyridine-carbothioamide scaffold. Its specific 6-(2,2,2-trifluoroethoxy) substitution and associated bioactivity and physicochemical data (LogP = 2.7, LogS = -3.6) [4] provide a benchmark against which the effects of other modifications (e.g., methoxy or piperidinyl substitutions) on potency, selectivity, and drug-like properties can be quantitatively assessed.

Biochemical and Biophysical Assay Validation

With its well-characterized binding affinity for Sirt2 (both Kd and IC50) [REFS-1, REFS-2] and defined physicochemical properties [4], this compound is suitable for use as a control or reference standard in the development, validation, and quality control of biochemical (e.g., enzymatic activity) and biophysical (e.g., SPR, thermal shift) assays targeting sirtuins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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